4,4'-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol)
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Overview
Description
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is a complex organosilicon compound It features a tetrasiloxane backbone with octamethyl groups and two butane-1-thiol groups attached at the 1,7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane with butane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of advanced reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding silane derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating novel therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: A simpler compound with a similar siloxane backbone but without the thiol groups.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms instead of thiol groups.
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar structural features.
Uniqueness
4,4’-(1,1,3,3,5,5,7,7-Octamethyltetrasiloxane-1,7-diyl)di(butane-1-thiol) is unique due to the presence of both the siloxane backbone and the thiol groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both siloxane and thiol functionalities.
Properties
CAS No. |
90067-82-6 |
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Molecular Formula |
C16H42O3S2Si4 |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
4-[[[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butane-1-thiol |
InChI |
InChI=1S/C16H42O3S2Si4/c1-22(2,15-11-9-13-20)17-24(5,6)19-25(7,8)18-23(3,4)16-12-10-14-21/h20-21H,9-16H2,1-8H3 |
InChI Key |
PBLOJIFQFHNLEN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCS)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CCCCS |
Origin of Product |
United States |
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